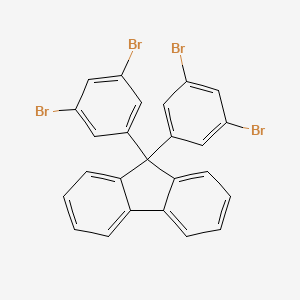

9,9-Bis(3,5-dibromophenyl)-9H-fluorene

Beschreibung

9,9-Bis(3,5-dibromophenyl)-9H-fluorene is a brominated fluorene derivative characterized by a rigid planar biphenyl core substituted at the 9-position with two 3,5-dibromophenyl groups. The bromine atoms at the meta positions of the phenyl rings introduce steric bulk and electron-withdrawing effects, which influence the compound’s electronic properties, solubility, and reactivity. This structure is pivotal in applications requiring high thermal stability, tunable optoelectronic behavior, and compatibility with cross-coupling reactions for polymer synthesis.

Eigenschaften

Molekularformel |

C25H14Br4 |

|---|---|

Molekulargewicht |

634.0 g/mol |

IUPAC-Name |

9,9-bis(3,5-dibromophenyl)fluorene |

InChI |

InChI=1S/C25H14Br4/c26-17-9-15(10-18(27)13-17)25(16-11-19(28)14-20(29)12-16)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14H |

InChI-Schlüssel |

HHIVQZMLSTXDCO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC(=C4)Br)Br)C5=CC(=CC(=C5)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis(3,5-dibromophenyl)-9H-fluorene typically involves the bromination of fluorene derivatives. One common method includes the reaction of fluorene with bromine in the presence of a catalyst to introduce bromine atoms at the desired positions. The reaction conditions often involve using solvents like dichloromethane or chloroform and maintaining a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of 9,9-Bis(3,5-dibromophenyl)-9H-fluorene may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

9,9-Bis(3,5-dibromophenyl)-9H-fluorene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorene core or the bromine atoms.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Coupling Reactions: Reagents like Grignard reagents or organolithium compounds are often employed, with catalysts such as nickel or palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized fluorenes, while coupling reactions can produce extended aromatic systems with enhanced electronic properties.

Wissenschaftliche Forschungsanwendungen

9,9-Bis(3,5-dibromophenyl)-9H-fluorene has several scientific research applications, including:

Materials Science: It is used in the synthesis of polymers and copolymers with unique optical and electronic properties, making it valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Organic Electronics: The compound’s structural properties make it suitable for use in organic semiconductors and conductive materials.

Chemical Sensors: It can be employed in the design of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.

Pharmaceutical Research: Although less common, it may be explored for its potential biological activity and use in drug development.

Wirkmechanismus

The mechanism of action of 9,9-Bis(3,5-dibromophenyl)-9H-fluorene in its applications involves its ability to participate in various chemical reactions and form stable, functionalized products. The molecular targets and pathways depend on the specific application. For instance, in organic electronics, the compound’s ability to facilitate charge transfer and its electronic properties are crucial. In chemical sensors, its reactivity with specific analytes determines its sensing capabilities.

Vergleich Mit ähnlichen Verbindungen

(a) Substituent Effects on Electronic Behavior

- Brominated Derivatives: The 3,5-dibromophenyl groups in the target compound enhance electron affinity, making it suitable for electron-transport layers in OLEDs . In contrast, 9,9-bis(4-aminophenyl)fluorene (FDA) features electron-donating amino groups, which improve hole injection in solar cells and fuel cell membranes .

- Alkyl vs. Aryl Substituents : PBPFO’s 3,5-di-tert-butylphenyl groups improve solubility and hole mobility compared to brominated analogues, favoring use in conductive polymers .

Thermal and Optoelectronic Properties

- Thermal Stability : Brominated fluorenes exhibit higher decomposition temperatures (>300°C) compared to alkyl-substituted derivatives (e.g., PBPFO), attributed to strong C-Br bonds and aromatic rigidity .

- Optoelectronic Tuning : 2,7-Dibromo derivatives enable narrow bandgaps (2.1–3.0 eV) for visible-light emission in OLEDs, whereas 3,5-dibromophenyl substitution may redshift absorption due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.